(-)-N6-(2-Phenylisopropyl)-adenosine is a synthetic derivative of adenosine, specifically designed to interact selectively with adenosine receptors. This compound is known for its role as an agonist at the A1 adenosine receptor and has been studied for its potential therapeutic applications, particularly in pain management and neuroprotection. The compound is recognized by its Chemical Entities of Biological Interest (ChEBI) identifier CHEBI:192091, which categorizes it within a broader context of biochemical substances.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides it in solid form for research purposes . In terms of classification, it falls under the category of N6-substituted adenosine derivatives, which are known for their diverse biological activities, particularly in modulating adenosine receptor subtypes (A1, A2A, A2B, and A3) that play critical roles in numerous physiological processes.
The synthesis of (-)-N6-(2-Phenylisopropyl)-adenosine typically involves several steps that include the modification of the adenosine structure to introduce the 2-phenylisopropyl group at the N6 position. One common method involves:
The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve the desired yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) may be employed to monitor the progress and purity of the synthesized compound.
The molecular structure of (-)-N6-(2-Phenylisopropyl)-adenosine can be represented as follows:
The core structure consists of a purine base (adenine) linked to a ribose sugar with a phenylisopropyl group attached at the N6 position.
Structural data can be visualized using molecular modeling software, allowing researchers to explore conformational flexibility and potential binding interactions with receptors.
(-)-N6-(2-Phenylisopropyl)-adenosine participates in various biochemical reactions primarily involving its interaction with adenosine receptors. Key reactions include:
The pharmacological profile of (-)-N6-(2-Phenylisopropyl)-adenosine has been elucidated through binding assays and functional studies in cell lines expressing specific adenosine receptors .
The mechanism of action for (-)-N6-(2-Phenylisopropyl)-adenosine primarily involves its role as an agonist at the A1 adenosine receptor. Upon binding:
Studies have shown that this compound exhibits high selectivity for A1 receptors compared to other subtypes, which is crucial for minimizing side effects associated with broader receptor activation .
Relevant analyses using spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) confirm its structural integrity post-synthesis.
(-)-N6-(2-Phenylisopropyl)-adenosine has significant applications in pharmacological research:
(-)-N6-(2-Phenylisopropyl)adenosine ((-)-PIA) demonstrates nanomolar affinity for adenosine receptor subtypes, with pronounced selectivity for the A₁ receptor. Radioligand binding studies using rat forebrain preparations reveal a binding affinity (Kᵢ) of 1.17 nM for A₁ receptors, which is approximately 100-fold higher than for the A₂ receptor subtype [1] [5]. This selectivity arises from structural complementarity between the phenylisopropyl group at the N⁶-position and hydrophobic regions within the A₁ orthosteric binding pocket [4] [7].
Table 1: Binding Affinity Profile of (-)-PIA at Adenosine Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (A₁ vs. Other Subtypes) |
---|---|---|
A₁ | 1.17 | 1 (reference) |
A₂A | ~120 | ~100-fold |
A₂B | >1,000 | >850-fold |
A₃ | ~300 | ~256-fold |
Functional assays corroborate this binding selectivity. In rat atrial myocytes, (-)-PIA potently inhibits isoproterenol-stimulated cyclic adenosine monophosphate accumulation via A₁ receptors (half-maximal inhibitory concentration (IC₅₀) = 3.2 nM) [10]. At A₂A receptors, (-)-PIA exhibits minimal agonist activity even at micromolar concentrations [7] [8]. The compound’s affinity for the A₃ receptor is species-dependent, with lower potency observed at rat versus human isoforms [4].
The chiral center at the phenylisopropyl moiety governs stereoselective receptor recognition. The (-)-enantiomer (corresponding to the R-configuration) binds A₁ receptors with 30–100-fold higher affinity than its (+)-(S)-isomer counterpart across species [1] [4] [10]. This stereodivergence stems from differential interactions with transmembrane domain residues: Molecular modeling suggests the R-configuration optimally positions the phenyl ring within a hydrophobic cleft of the A₁ receptor, while steric clashes diminish binding of the S-isomer [4] [7].
Table 2: Stereoselectivity in Receptor Binding and Functional Activity
Parameter | (-)-(R)-PIA | (+)-(S)-PIA | Ratio (R/S) |
---|---|---|---|
A₁ Binding Affinity (Kᵢ, nM) | 1.17 | 100–350 | 30–100 |
A₂A Binding Affinity (Kᵢ, nM) | ~120 | ~150 | ~1.25 |
A₁-Mediated Cyclic AMP Inhibition (IC₅₀, nM) | 3.2 | 420 | 131 |
Functional stereoselectivity aligns with binding data. In guinea pig atrium, (-)-PIA inhibits β-adrenergic-stimulated L-type calcium current (β-IₚCa,L) with 131-fold greater potency than the (+)-isomer [10]. Conversely, both enantiomers show negligible differences in A₂A-mediated vasodilation or platelet aggregation assays, confirming that stereochemical preferences are A₁-specific [7] [8]. This enantiomeric discrimination provides a pharmacological tool to dissect A₁-specific pathways in native tissues.
(-)-PIA’s actions are modulated by allosteric regulators binding topographically distinct sites on adenosine receptors. Positive allosteric modulators like 2-amino-3-benzoylthiophenes enhance (-)-PIA’s affinity for A₁ receptors by stabilizing high-affinity conformational states. This is quantified by cooperativity factors (α > 1), where α represents the magnitude of affinity modulation [3] [9]. For instance, the modulator PD 81723 increases (-)-PIA’s binding affinity by 3-fold (α = 3) and slows its dissociation kinetics, indicative of ternary complex formation [3] [9].
Allosteric interactions also influence functional signaling bias. In the presence of 2-amino-3-benzoylthiophenes, (-)-PIA exhibits preferential activation of inhibitory guanine nucleotide-binding proteins (Gᵢ/Gₒ) over β-arrestin recruitment pathways [9]. This pathway bias arises because allosteric modulators induce conformational changes that alter receptor–effector coupling specificity. Notably, some 2-amino-3-benzoylthiophenes themselves act as allosteric agonists at A₁ receptors in the absence of orthosteric ligands, further complicating signaling outcomes [9]. Negative allosteric modulators (e.g., sodium ions acting on transmembrane domain II) reduce (-)-PIA’s affinity and uncouple receptors from guanine nucleotide-binding proteins, demonstrating bidirectional modulation [2].
(-)-PIA and its (+)-isomer exhibit divergent efficacies in regulating cyclic nucleotide pathways due to differences in receptor reserve. At A₁ receptors, high receptor expression levels in tissues like atrium enable both isomers to fully inhibit cyclic adenosine monophosphate production, albeit at different potencies. However, low-receptor-reserve pathways—such as A₁-mediated activation of inward-rectifier potassium channels (Iₖ,Ado)—reveal stark efficacy differences [10]. (-)-PIA activates Iₖ,Ado with high efficacy (maximal response = 100%), while the (+)-isomer acts as a partial agonist (maximal response = 18%) in guinea pig atrial myocytes [10].
This functional discrepancy is mechanistically explained by the two-state receptor model:
Table 3: Functional Efficacy of Enantiomers in Cyclic Nucleotide Pathways
Functional Pathway | Receptor Reserve | (-)-(R)-PIA Efficacy | (+)-(S)-PIA Efficacy |
---|---|---|---|
A₁-Mediated Cyclic AMP Inhibition | High | Full agonist | Full agonist |
A₁-Mediated Iₖ,Ado Activation | Low | Full agonist | Partial agonist (18% max) |
A₂A-Mediated Cyclic AMP Stimulation | Moderate | Weak partial agonist | Weak partial agonist |
Furthermore, (-)-PIA’s inhibition of cyclic guanosine monophosphate phosphodiesterase in vascular smooth muscle occurs independently of adenosine receptors, likely through direct enzyme interaction [2] [8]. This action is not enantioselective, distinguishing it from cyclic adenosine monophosphate regulation. The (+)-isomer shows negligible activity at A₃ receptors, whereas (-)-PIA exhibits weak partial agonism (half-maximal effective concentration (EC₅₀) ≈ 300 nM) in human cell lines [4]. These data underscore how receptor reserve and effector coupling diversity shape stereoselective functional outcomes.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2